N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide
Description
This compound is a pyrrole-based propanamide derivative featuring a 3-methoxypropyl substituent at the pyrrole nitrogen, 4,5-dimethyl groups on the pyrrole ring, and a phenylsulfonyl moiety at position 2. The phenylsulfonyl group may confer metabolic stability, while the 3-methoxypropyl chain could enhance solubility .
Properties
Molecular Formula |
C19H26N2O4S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C19H26N2O4S/c1-5-17(22)20-19-18(26(23,24)16-10-7-6-8-11-16)14(2)15(3)21(19)12-9-13-25-4/h6-8,10-11H,5,9,12-13H2,1-4H3,(H,20,22) |
InChI Key |
SNPAMUCXLHBVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1CCCOC)C)C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide involves several steps. One common method includes the reaction of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrole-2-amine with propanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole Derivatives with Sulfonyl Groups
Compound A: 2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine ()
- Core structure: Pyrrole with methylsulfonyl and dimethylaminopropyl groups.
- Key differences: Lacks the phenylsulfonyl group and propanamide backbone present in the target compound. Contains a dimethylamino group instead of the 3-methoxypropyl chain.
- Implications: The absence of the phenylsulfonyl group may reduce steric hindrance and alter binding affinity to biological targets. The dimethylamino group could enhance basicity compared to the methoxypropyl chain .
Compound B : N-Benzyl-2-bromo-2-methyl-N-(2-(1-(phenylsulfonyl)-4,5,6,7-tetrahydro-1H-azepin-3-yl)phenyl)propanamide ()
- Core structure : Propanamide with a phenylsulfonyl group and azepine ring.
- Key differences :
- Replaces the pyrrole ring with a larger azepine scaffold.
- Includes a brominated methyl group, which may increase reactivity.
- Implications : The azepine ring could provide conformational flexibility but may reduce metabolic stability compared to the rigid pyrrole core in the target compound .
Propanamide Derivatives in Medicinal Chemistry
Compound C : (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide ()
- Core structure : Pyrazole-linked propanamide with fluorophenyl and methylsulfonamido groups.
- Key differences :
- Pyrazole instead of pyrrole as the heterocyclic core.
- Contains a methylsulfonamido group, which may enhance hydrogen-bonding interactions.
- Implications : The pyrazole ring’s electron-rich nature could influence pharmacokinetic properties differently than the electron-deficient pyrrole .
Compound D : 3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide ()
- Core structure : Imidazole-pyridine-propanamide hybrid with trimethoxyphenyl and methylthio groups.
- Key differences :
- Imidazole-pyridine system instead of a pyrrole.
- Trimethoxyphenyl group may confer distinct selectivity for kinase targets.
- Implications: The imidazole’s basic nitrogen could alter solubility and membrane permeability compared to the non-basic pyrrole .
Legislative Analogues (Fentanyl Derivatives)
Compound E : N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluoroisobutyryl fentanyl) ()
- Core structure : Piperidine-propanamide with fluorophenyl and phenylethyl groups.
- Key differences :
- Piperidine ring instead of pyrrole.
- Lacks sulfonyl or methoxypropyl groups.
- Implications : The piperidine core is common in opioids, suggesting divergent therapeutic applications compared to the pyrrole-based target compound .
Structural and Functional Analysis Table
Notes and Limitations
- Evidence gaps: No direct data on the target compound’s synthesis, bioactivity, or physicochemical properties were found. Comparisons are inferred from structural analogs.
- Diverse sources : References include synthetic methodologies (), legislative documents (), and unrelated sulfonamide derivatives ().
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide, and how can experimental design minimize byproduct formation?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors influencing yield and selectivity. Evidence from synthetic protocols for structurally similar pyrrole derivatives (e.g., tert-butyl-dimethylsilyl-protected intermediates and sulfonamide coupling steps) suggests that stepwise optimization of protecting groups and reaction stoichiometry reduces side reactions . Statistical methods like response surface modeling (RSM) further refine conditions to maximize purity .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Combine NMR (1H/13C) for backbone confirmation, HRMS for molecular weight validation, and FT-IR to verify functional groups (e.g., sulfonyl and amide stretches). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities. Comparative analysis with spectral databases (e.g., PubChem) ensures consistency with reported analogs .
Q. What safety protocols are critical when handling this sulfonamide-containing compound?
- Methodological Answer : Adhere to Chemical Hygiene Plan guidelines: use fume hoods for synthesis, wear nitrile gloves, and employ HPLC-grade solvents for purification. Safety data for structurally related sulfonamides highlight risks of dermal absorption and respiratory irritation; thus, PEL/TLV monitoring is recommended .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map reaction pathways and identify pH-dependent intermediates. For example, protonation states of the sulfonyl group may alter electrophilicity at the pyrrole ring. Validate predictions with kinetic isotope effects (KIE) and pH-rate profiles .
Q. What reactor design considerations are essential for scaling up enantioselective modifications of this compound?
- Methodological Answer : Use continuous-flow reactors to enhance mass transfer and control exothermicity. Computational fluid dynamics (CFD) simulations optimize mixing efficiency, while membrane separation (e.g., nanofiltration) isolates enantiomers. Classified under CRDC subclass RDF2050112 (Reaction Fundamentals and Reactor Design) , this approach integrates kinetic modeling with pilot-scale validation .
Q. How can machine learning (ML) address reproducibility challenges in catalytic applications of this compound?
- Methodological Answer : Train ML models on high-throughput experimental datasets (e.g., catalyst turnover numbers, solvent effects) to predict optimal conditions. Platforms like ICReDD’s reaction path search tools combine quantum chemical calculations with experimental feedback loops to reduce trial-and-error inefficiencies .
Q. What strategies mitigate interference from the phenylsulfonyl group in bioactivity assays targeting pyrrole-based pharmacophores?
- Methodological Answer : Employ competitive binding assays with sulfonyl-specific probes (e.g., fluorescence polarization) to quantify off-target interactions. Molecular dynamics (MD) simulations further elucidate steric clashes or hydrogen-bonding disruptions caused by the sulfonyl moiety .
Q. How do heterogeneous vs. homogeneous reaction environments affect the compound’s stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity/temperature. Solid-state NMR monitors degradation pathways (e.g., hydrolysis of the methoxypropyl chain), while TGA-DSC analyzes thermal decomposition. CRDC subclass RDF2050104 (Membrane/Separation Technologies) guides purification protocols to remove labile impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
